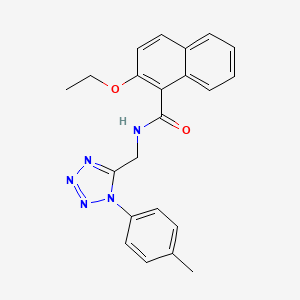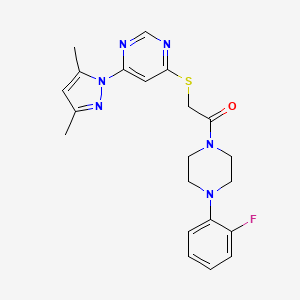![molecular formula C22H21FN6OS B2657238 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide CAS No. 863453-26-3](/img/structure/B2657238.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a triazolopyrimidine group, a thio group, and a mesitylacetamide group .
Synthesis Analysis
Pyrazines and pyridazines fused to 1,2,3-triazoles, which are similar to the structure of the given compound, can be synthesized through a variety of routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular formula of the compound is C19H14FN5OS, with an average mass of 379.411 Da and a monoisotopic mass of 379.090302 Da . The structure includes a fluorobenzyl group attached to a triazolopyrimidine ring, which is further connected to a mesitylacetamide group via a sulfur atom .Physical and Chemical Properties Analysis
The compound has a molecular weight of 379.411 g/mol. It has a complexity of 369 and a topological polar surface area of 108 Ų .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has explored the structural analogues of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide, focusing on their potential anticonvulsant properties. A study by Kelley et al. (1995) synthesized and tested various analogues for their activity against maximal electroshock-induced seizures in rats. This work highlights the nuanced role of structural modifications in anticonvulsant efficacy, suggesting potential research directions for derivatives of the compound Kelley et al., 1995.
Adenosine Receptor Affinity
Another significant area of research involves examining the affinity of triazolopyrimidine derivatives towards adenosine receptors. Betti et al. (1999) synthesized amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines to assess their interaction with adenosine A1 and A2A receptors. The findings suggest that certain fluoro-substituted benzyl groups enhance receptor affinity, particularly for the A1 subtype, indicating the compound's relevance in modulating adenosine receptor-mediated pathways Betti et al., 1999.
Antibacterial Activity
The broad-spectrum antibacterial activity of triazolopyrimidine derivatives has also been a focus. Lahmidi et al. (2019) reported on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative. This study underscores the potential of such compounds in developing new antibacterial agents, with specific efficacy against both Gram-positive and Gram-negative bacteria Lahmidi et al., 2019.
Antidepressant Properties
The search for new antidepressants has also led to interest in triazolopyrimidine derivatives. Zhang et al. (2016) designed and synthesized a series of pyrido[2,3-d]pyrimidine derivatives, evaluating them for anticonvulsant and antidepressant activities. Their research demonstrates the dual therapeutic potential of these compounds, with some showing significant efficacy in models of depression Zhang et al., 2016.
Insecticidal Applications
The use of triazolopyrimidine derivatives as insecticidal agents represents another promising application. Fadda et al. (2017) explored the insecticidal potential of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This research indicates the versatility of triazolopyrimidine derivatives in pest management strategies Fadda et al., 2017.
Propiedades
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6OS/c1-13-8-14(2)19(15(3)9-13)26-18(30)11-31-22-20-21(24-12-25-22)29(28-27-20)10-16-4-6-17(23)7-5-16/h4-9,12H,10-11H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOGPYBOOUDSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2657156.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2657157.png)


![4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2657163.png)


![3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657168.png)

![2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657172.png)
![N,N-dimethyl-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2657173.png)
![2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2657174.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2657176.png)

